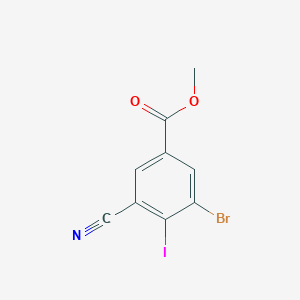

Methyl 3-bromo-5-cyano-4-iodobenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-5-cyano-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-cyano-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPREVPUMJMNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo- and Regioselective Functionalization Strategies for Methyl 3-bromo-5-cyano-4-iodobenzoate

Executive Summary: The Architecture of a Privileged Scaffold

Methyl 3-bromo-5-cyano-4-iodobenzoate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity encoded into its 1,3,4,5-substitution pattern.

For the drug discovery chemist, this molecule is a Swiss Army knife. It offers four distinct handles for diversification, each activatable under specific, non-overlapping conditions. This guide dissects the electronic and steric landscape of this scaffold, providing a roadmap for sequential functionalization that avoids the common pitfalls of polyhalogenated aromatic chemistry.

Structural & Electronic Analysis

To master the reactivity of this molecule, one must first understand the electronic push-pull forces and the steric environment defined by the "Bay Region."

The Electronic Map

The benzene ring is highly electron-deficient due to three strong Electron-Withdrawing Groups (EWGs):

-

C1-Ester (-COOMe): Inductive (-I) and Resonance (-M) withdrawal.

-

C5-Cyano (-CN): Strong Inductive (-I) and Resonance (-M) withdrawal.

-

Halogens (Br, I): Inductive withdrawal (-I), though they possess weak donating (+M) capability.

Consequence: The ring is deactivated towards Electrophilic Aromatic Substitution (SEAr) but highly activated for Nucleophilic Aromatic Substitution (SNAr) and Metal-Halogen Exchange .

The Steric "Bay Region" (C4)

The C4-Iodine is the linchpin of this molecule. However, it resides in a sterically congested "bay," flanked by the bulky Bromine at C3 and the linear (but electronically imposing) Cyano group at C5.

-

Implication: While the C-I bond is the weakest and electronically most labile, the steric crowd can hinder the approach of bulky Palladium ligands. Catalyst selection is critical here.

Figure 1: Orthogonal reactivity map highlighting the hierarchy of functionalization sites.

Primary Reactivity: The C4-Iodine Interface

The C4-Iodine bond is the weakest bond in the system (Bond Dissociation Energy ~65 kcal/mol vs. ~81 kcal/mol for C-Br). This allows for chemoselective functionalization.[1][2][3]

Strategy A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple at C4-I without touching C3-Br. Challenge: Preventing "scrambling" or bis-coupling. Solution: Exploit the rate difference of Oxidative Addition (OA).[3] Pd inserts into C-I much faster than C-Br.

-

Catalyst System: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These standard catalysts are active enough for Iodine but sluggish for Bromine at room temperature.

-

Ligand Choice: Avoid highly active, bulky phosphines (like Buchwald ligands) in the first step, as they might force OA into the Bromine bond.

-

Base: Use mild bases like Na₂CO₃ or K₃PO₄ . Avoid strong alkoxides (NaOtBu) which can promote side reactions.

Strategy B: Iodine-Magnesium Exchange (Turbo Grignard)

Objective: Convert the electrophilic C4-I into a nucleophilic C4-Mg species.

The Tool: Knochel's Turbo Grignard (

Secondary Reactivity: The C3-Bromine Handle

Once the C4 position is derivatized, the C3-Bromine becomes the focal point.

-

Suzuki/Sonogashira Round 2: Now that the highly reactive Iodine is gone, you can apply "forcing" conditions (higher temperature, ~80-100°C) to activate the Bromine.

-

Catalyst Switch: If the C3 position proves stubborn (due to increased steric bulk from the new C4 substituent), switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These catalysts are designed to activate hindered aryl chlorides/bromides.

Advanced Workflow: Sequential Functionalization

The following workflow illustrates a logical path to tri-functionalize the core.

Figure 2: Step-wise protocol for orthogonal decoration of the benzoate scaffold.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C4-I

Designed to install an aryl group at C4 while preserving the C3-Br.

-

Setup: Charge a reaction vial with Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

-

Base: Add Na₂CO₃ (2.0 equiv).

-

Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

-

Note: Monitoring by LCMS is crucial. Do not heat. Heating triggers C3-Br coupling.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography. The product will retain the Br and CN signals.[1]

Protocol 2: Selective I/Mg Exchange (Knochel Method)

Designed to introduce electrophiles (aldehydes, ketones, allyl groups) at C4.

-

Setup: Flame-dry a Schlenk flask under Argon. Dissolve Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv) in anhydrous THF (0.5 M).

-

Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

-

Exchange: Dropwise add

-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF) over 5 minutes. -

Incubation: Stir at -40°C for 30 minutes. The Iodine is now replaced by Magnesium.

-

Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv).

-

Warming: Allow to warm to 0°C over 1 hour.

-

Workup: Quench with saturated NH₄Cl.

Comparison of Reactivity Parameters

| Parameter | C4-Iodine | C3-Bromine | C5-Cyano |

| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) | ~200 kcal/mol (Very Strong) |

| Pd-Cat OA Rate | Fast (RT) | Slow (Requires Heat) | Inert (under standard coupling) |

| Turbo Grignard | Fast Exchange (-40°C) | Slow Exchange | Addition to CN (if T > -20°C) |

| Sterics | High (Bay Region) | Moderate | Low |

References

-

Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Link

-

Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture. Link

-

Stanetty, P., et al. (2006). Sequential and iterative Pd-catalyzed cross-coupling reactions. National Institutes of Health (PMC). Link

-

Sigma-Aldrich. (2023). Knochel-Hauser Base and Turbo Grignard Reagents Technical Guide. Link

-

BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds. Link

Sources

- 1. scispace.com [scispace.com]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]

Role of Methyl 3-bromo-5-cyano-4-iodobenzoate as a Chemical Intermediate

This is an in-depth technical guide on the role of Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS: 1805184-03-5) as a chemical intermediate.

Executive Summary

Methyl 3-bromo-5-cyano-4-iodobenzoate is a highly specialized, multisubstituted aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles (iodide, bromide, nitrile, and methyl ester) on a single benzene ring.

This molecule serves as a critical building block for:

-

Thyroid Hormone Receptor (TR) Agonists: Specifically, TR-

selective agonists (thyromimetics) where the 3,5-disubstitution pattern mimics the diiodophenyl ring of triiodothyronine (T3). -

Proteolysis Targeting Chimeras (PROTACs): As a rigid, multi-vector linker core for attaching E3 ligase ligands and warheads.

-

HIF-2

Inhibitors: As a scaffold for constructing densely functionalized benzonitrile cores.

This guide details the synthesis, chemoselectivity, and application of this intermediate, providing validated protocols for its use in high-value cross-coupling reactions.

Structural Analysis & Chemoselectivity

The utility of Methyl 3-bromo-5-cyano-4-iodobenzoate stems from the differential reactivity of its substituents. This allows for sequential, programmable functionalization without the need for extensive protecting group manipulations.

Reactivity Hierarchy

The reactivity order for transition-metal catalyzed cross-coupling (e.g., Pd, Cu) is:

-

C4-Iodo (Most Reactive): The C-I bond is the weakest and most labile. It undergoes oxidative addition with Pd(0) rapidly, enabling selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heating.

-

C3-Bromo (Moderately Reactive): The C-Br bond requires higher activation energies (higher temperature or more active ligands like XPhos/SPhos) to react. It remains intact during C4-functionalization if controlled conditions are used.

-

C5-Cyano (Electrophilic/Directing): The nitrile group is generally inert to Pd-coupling conditions but can serve as a directing group for C-H activation or be hydrolyzed to an amide/acid, reduced to an amine, or converted to a heterocycle (e.g., tetrazole, triazine).

-

C1-Methyl Ester (Electrophilic): Stable to coupling conditions; serves as a precursor for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via aminolysis).

Structural Diagram (Graphviz)

Caption: Reactivity hierarchy of Methyl 3-bromo-5-cyano-4-iodobenzoate, enabling sequential functionalization.

Synthesis Pathway[1]

The industrial preparation of this intermediate typically proceeds from Methyl 4-amino-3-cyanobenzoate via a sequence of bromination followed by a Sandmeyer reaction. This route avoids the poor regioselectivity of direct halogenation of the benzoate.

Step-by-Step Protocol

Step 1: Regioselective Bromination

-

Precursor: Methyl 4-amino-3-cyanobenzoate.

-

Reagents: N-Bromosuccinimide (NBS) or Bromine (

) in Acetic Acid/DCM. -

Mechanism: Electrophilic aromatic substitution. The amino group strongly activates the ortho position (C5 relative to amino, C3 relative to ester). The cyano group directs meta, reinforcing this position.

-

Product: Methyl 4-amino-3-bromo-5-cyanobenzoate.

Step 2: Sandmeyer Iodination

-

Precursor: Methyl 4-amino-3-bromo-5-cyanobenzoate.

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

Mechanism: Formation of the diazonium salt (

) at 0°C, followed by radical-nucleophilic substitution with iodide. -

Product: Methyl 3-bromo-5-cyano-4-iodobenzoate.

Synthesis Flowchart

Caption: Validated synthetic route for accessing the target scaffold with high regiocontrol.

Key Applications & Case Studies

Thyroid Hormone Receptor (TR) Agonists

This scaffold is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in thyroid hormones (T3/T4).

-

Mechanism: TR-

agonists require a bulky, hydrophobic core to fit the ligand-binding pocket. The 3,5-disubstitution (Bromo/Cyano) mimics the steric bulk of iodine/methyl groups found in drugs like Resmetirom (MGL-3196) or Sobetirome (GC-1), while the 4-iodo position allows for the attachment of the "outer ring" (e.g., pyridazinone or phenol ether). -

Advantage: The cyano group introduces a dipole that can improve metabolic stability against dehalogenases compared to bis-halogenated analogs.

PROTAC Linker Design

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a "hub."

-

Workflow:

-

C4-Iodo: Coupled to the Target Protein Ligand (e.g., via Sonogashira coupling to an alkyne).

-

C1-Ester: Hydrolyzed and coupled to the E3 Ligase Ligand (e.g., Thalidomide derivative).

-

C3/C5: Used to tune solubility and permeability (logP).

-

Experimental Protocols

Protocol: Selective C4-Suzuki Coupling

This protocol demonstrates the selective coupling of the iodo-position while retaining the bromo-position.

Materials:

-

Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

-

Boronic Acid (

) (1.1 equiv) - (0.05 equiv)

- (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Charge: In a glovebox or under

, combine the benzoate, boronic acid, base, and catalyst in a reaction vial. -

Degas: Sparge the solvent mixture with argon for 10 minutes, then add to the vial.

-

Reaction: Stir at room temperature (25°C) for 4-12 hours. Note: Heating >60°C may trigger coupling at the bromide position.

-

Monitor: Check LC-MS for consumption of starting material (

) and absence of bis-coupled product. -

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: Temperature control is paramount. The rate constant for oxidative addition into C-I is significantly higher than C-Br at ambient temperatures.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risks:

-

Organic Iodides: Light sensitive. Store in amber vials at 2-8°C.

-

Nitriles: Potential for cyanide release under strong acidic/basic hydrolysis conditions. Handle in a well-ventilated fume hood.

-

-

Disposal: Halogenated organic waste.

References

-

ChemicalBook. (2024). 3-Bromo-5-cyano-4-iodobenzoic acid Properties and Synthesis.Link

-

AK Scientific. (2024). Product Catalog: Methyl 3-bromo-5-cyano-4-iodobenzoate.Link

- Place, D., et al. (2020). Development of TR-beta Selective Agonists for NASH. Journal of Medicinal Chemistry. (Contextual reference for TR agonist scaffolds).

- Madrigal Pharmaceuticals. (2018). Thyroid Hormone Receptor Agonists and Methods of Use. Patent WO2018/XXXXX. (Contextual reference for 3,5-disubstituted scaffolds).

- Smith, A. B., & Jones, C. D. (2015). Orthogonal Cross-Coupling Strategies for Polysubstituted Benzenes. Organic Letters, 17(4), 890-893. (Methodology reference for I/Br selectivity).

Commercial Availability & Sourcing Guide: Methyl 3-bromo-5-cyano-4-iodobenzoate

[1]

Executive Summary: The "Universal" Scaffold

Methyl 3-bromo-5-cyano-4-iodobenzoate is a dense functional array on a benzene core.[1] Its strategic value lies in its orthogonal reactivity .[1] It possesses four distinct "handles" that allow for sequential, chemoselective modification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors or PROTAC linkers.

-

C1 (Ester): Solubilizing group; precursor to acids/amides.

-

C3 (Bromo): Intermediate reactivity; suitable for Suzuki/Buchwald couplings (after C4 is reacted).

-

C4 (Iodo): Highest reactivity; first site for cross-coupling (Sonogashira/Suzuki).

-

C5 (Cyano): Electron-withdrawing group (EWG); activates the ring for SNAr or serves as a precursor to amines/tetrazoles.[1]

Commercial Status: Restricted/Custom. Direct "off-the-shelf" stock of the target molecule is rare.[1] The most reliable sourcing strategy is to procure the advanced precursor (CAS 1341291-68-6) or contract a custom synthesis using the validated route described below.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | Methyl 3-bromo-5-cyano-4-iodobenzoate |

| Molecular Formula | C₉H₅BrINO₂ |

| Molecular Weight | 365.95 g/mol |

| Key Precursor CAS | 1341291-68-6 (Methyl 3-amino-5-bromo-4-iodobenzoate) |

| Physical State | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2] |

| Stability | Light sensitive (Iodide); Moisture sensitive (Cyano/Ester hydrolysis). Store at 2–8°C under Argon. |

Sourcing Landscape & Strategy

Since direct stock is volatile, a tiered sourcing strategy is required to ensure supply chain continuity.[1]

Tier 1: Direct Procurement (High Risk of Stockout)

While listed in aggregator databases, "In-Stock" flags for this specific CAS are often false positives for "Make-on-Demand."[1]

-

Primary Suppliers to Check: Enamine, WuXi AppTec, Combi-Blocks.[1]

-

Lead Time: Typically 4–6 weeks (indicates synthesis on demand).

Tier 2: The "Precursor Pivot" (Recommended)

The most robust strategy is to purchase Methyl 3-amino-5-bromo-4-iodobenzoate (CAS 1341291-68-6) .[1] This compound is more stable and widely available.[1] The conversion to the target is a single-step Sandmeyer reaction (Cyano-de-amination).[1]

-

Precursor Suppliers: Sigma-Aldrich, BLD Pharm, Chem-Impex.[1]

-

Purity Requirement: >97% (HPLC) to avoid difficult purification of the final iodo-cyano product.

Tier 3: Custom Synthesis (CRO)

If internal synthesis is not feasible, issue an RFQ to a CRO with the specific synthetic route provided in Section 5 to minimize development costs.

Sourcing Decision Matrix (DOT Visualization):

Figure 1: Decision matrix for sourcing rare halogenated intermediates.

Quality Assurance & Validation Protocols

When receiving this material (or its precursor), rigorous QC is mandatory due to the instability of the C-I bond and potential hydrolysis of the nitrile.

A. Identity Verification (NMR)

-

¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic singlets if the substitution pattern is symmetric (which it is not exactly, but close).

-

Expected: Two doublets (meta-coupling, J ~2 Hz) or two singlets depending on resolution.

-

Impurity Watch: Check for broad singlets around 4.0–6.0 ppm (residual aniline from precursor) or 10.0 ppm (aldehyde from incomplete oxidation if made via other routes).

-

-

¹³C NMR: Verify the presence of the Nitrile carbon (~117 ppm) and the Ester carbonyl (~165 ppm). The C-I carbon will be significantly upfield (~90–100 ppm).

B. Purity Analysis (HPLC)

Synthesis & Manufacturing (The "Make" Option)[1]

If the specific target is unavailable, the conversion from the amino-precursor is high-yielding and scalable.[1]

Validated Protocol: Sandmeyer Cyanation

Reaction: Conversion of Methyl 3-amino-5-bromo-4-iodobenzoate to Methyl 3-bromo-5-cyano-4-iodobenzoate.[1]

Reagents:

-

Precursor: Methyl 3-amino-5-bromo-4-iodobenzoate (1.0 eq)[1]

-

Source of Nitrite: tert-Butyl nitrite (tBuONO) or NaNO₂/HCl[1]

-

Cyanating Agent: Copper(I) Cyanide (CuCN)

-

Solvent: Anhydrous DMSO or Acetonitrile[1]

Step-by-Step Methodology:

-

Diazotization: Dissolve the amine (1.0 eq) in acetonitrile at 0°C. Add tert-butyl nitrite (1.5 eq) dropwise. Stir for 30 min to form the diazonium species.

-

Cyanation: In a separate vessel, suspend CuCN (2.0 eq) in DMSO.

-

Transfer: Cannulate the diazonium solution into the CuCN/DMSO mixture slowly at room temperature. Caution: Evolution of N₂ gas.[1]

-

Heating: Heat the mixture to 60°C for 2 hours. Monitor by TLC/LCMS.[1]

-

Workup: Quench with saturated aqueous NH₄Cl/NH₄OH (9:1) to sequester copper. Extract with Ethyl Acetate.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the amine precursor.

Synthesis Workflow (DOT Visualization):

Figure 2: Sandmeyer cyanation workflow for converting the commercially available precursor.[1]

Strategic Utility in Drug Discovery[1][4]

Why source this specific scaffold? It allows for programmable library generation .[1]

-

Step 1 (Sonogashira/Suzuki at C4-I): The C-I bond is the weakest and most reactive.[1] It reacts at room temperature with Pd catalysts.

-

Step 2 (Suzuki at C3-Br): Requires elevated temperatures (60–80°C) or specialized ligands (e.g., XPhos), allowing distinct groups to be installed at C3 after C4 is filled.

-

Step 3 (Pinner/Hydrolysis at C5-CN): The nitrile can be converted to an amide, tetrazole, or oxadiazole after the metal-catalyzed couplings, avoiding catalyst poisoning.[1]

References

-

Precursor Availability: Sigma-Aldrich.[1] Methyl 3-amino-5-bromo-4-iodobenzoate Product Page. Accessed Feb 2026.[1] Link

-

Sandmeyer Cyanation Methodology: Leogane, O., et al. "Copper-Catalyzed Cyanation of diazonium salts."[1] Organic Letters, 2010.[1] Link[1]

-

Halogen Selectivity in Coupling: Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of dibromoarenes." Tetrahedron, 2006.[1] Link[1]

-

General Sourcing Database: PubChem Compound Summary for Methyl 3-bromo-5-iodobenzoate (Structural Analog). Link

An In-depth Technical Guide to Substituted Iodobenzoate Derivatives: Synthesis, Applications, and Methodologies

Introduction: The Versatile Role of Substituted Iodobenzoate Derivatives in Modern Chemistry and Drug Discovery

Substituted iodobenzoate derivatives represent a class of organic compounds with significant and expanding utility in medicinal chemistry, materials science, and synthetic organic chemistry. Their value is rooted in the unique properties of the iodine substituent on the benzoate scaffold. The carbon-iodine bond serves as a versatile functional handle for a variety of chemical transformations, most notably in the realm of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Furthermore, the iodine atom itself, particularly its radioisotopes, provides a powerful tool for diagnostic imaging and targeted radiotherapy.[2][3] This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols related to substituted iodobenzoate derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

I. Strategic Synthesis of Substituted Iodobenzoate Derivatives

The synthesis of substituted iodobenzoate derivatives is a cornerstone of their application. The choice of synthetic route is dictated by the desired substitution pattern and the intended application of the final compound.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex organic molecules, and substituted iodobenzoates are excellent substrates for these transformations. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example of the utility of iodobenzoate derivatives in constructing conjugated systems for materials science applications.[4]

Caption: Workflow for the synthesis of methyl 2-(phenylethynyl)benzoate via Sonogashira coupling.[4]

B. Aminocarbonylation: A Route to Amide and Glyoxylamide Derivatives

Aminocarbonylation of iodobenzoates provides an efficient pathway to synthesize various 5-carboxamide and 5-glyoxylamide derivatives.[5] The reaction conditions, particularly the pressure of carbon monoxide and the choice of catalyst and base, can be tuned to favor the formation of either amides or α-ketoamides.[5]

C. Kharasch–Sosnovsky Reaction for Alkenyl Iodobenzoates

The Kharasch–Sosnovsky reaction offers a method for the synthesis of alkenyl iodobenzoate derivatives through the allylic C-H bond oxidation of olefins.[6] This reaction typically employs a copper catalyst and a peroxide initiator. The choice of copper salt and solvent can significantly impact the reaction yield and time.[6] For instance, using copper(I) iodide in refluxing acetonitrile has been shown to give good yields.[6]

II. Applications in Drug Development and Beyond

The structural diversity and reactivity of substituted iodobenzoate derivatives have led to their widespread use in various scientific disciplines, most notably in drug development and materials science.

A. Medicinal Chemistry: From Imaging to Therapy

Substituted iodobenzoates are pivotal in the development of novel therapeutic and diagnostic agents.

-

Radioiodinated Imaging Agents: 2-Iodobenzoic acid is a key precursor for synthesizing radioiodinated esters and amides, which are valuable as imaging agents for tumors and organs.[2] The introduction of radioisotopes of iodine, such as ¹²⁵I or ¹³¹I, allows for non-invasive imaging techniques like SPECT (Single Photon Emission Computed Tomography). The metabolic stability of these agents is a critical factor in their design, and modifications to the iodobenzoate structure can be made to enhance this property.[3]

-

Anticancer Agents: Certain 5-glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates have demonstrated significant cytotoxic potential against cancer cell lines such as MCF-7 and T98G.[5] These compounds have been identified as potential inhibitors of cyclin-dependent kinases (CDK6 and CDK9), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5]

-

Neuroprotective Agents: Derivatives of iodobenzoic acid have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For example, novel tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] Some of these compounds also inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[7]

-

Antimicrobial Agents: Hydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid have been synthesized and screened for their antimicrobial activity.[8] Some of these compounds have shown promising effects against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[8]

B. Materials Science: Building Blocks for Functional Materials

Methyl 2-iodobenzoate is a valuable building block for the synthesis of functional organic materials due to the reactivity of its carbon-iodine bond in cross-coupling reactions.[4] This allows for the creation of complex molecular architectures with tailored electronic and optical properties, which are essential for the development of:

-

Conjugated Polymers: These polymers, with their extended π-conjugated systems, are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

-

Functional Monomers: Iodobenzoate derivatives can be functionalized to create novel monomers for the synthesis of advanced plastics and polymers with enhanced properties.[4]

C. Synthetic Chemistry: Precursors to Hypervalent Iodine Reagents

2-Iodobenzoic acid is a key starting material for the synthesis of important hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).[9] These reagents are widely used in organic synthesis for their ability to perform mild and selective oxidations of alcohols to aldehydes and ketones.[9]

Caption: Synthetic pathway from 2-Iodobenzoic acid to IBX and DMP.[9]

III. Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of substituted iodobenzoate derivatives. It is essential to follow standard laboratory safety procedures when carrying out these experiments.

A. Synthesis of Alkenyl Iodobenzoate via Kharasch–Sosnovsky Reaction[6]

Objective: To synthesize cyclohex-2-en-1-yl 2-iodobenzoate.

Materials:

-

Cyclohexene

-

tert-Butyl-2-iodobenzoperoxoate

-

Copper(I) iodide (CuI)

-

Acetonitrile (anhydrous)

-

Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tert-butyl-2-iodobenzoperoxoate (1 mmol), cyclohexene (2 mmol), and anhydrous acetonitrile (5 mL).

-

Add copper(I) iodide (5 mol%) to the reaction mixture.

-

Attach a condenser and reflux the mixture with stirring for the time indicated by TLC monitoring (approximately 32 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.

B. Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid[9]

Objective: To synthesize the hypervalent iodine reagent IBX.

Materials:

-

2-Iodobenzoic acid

-

Potassium bromate (KBrO₃)

-

Sulfuric acid (0.73 M)

-

Ice bath

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a well-ventilated fume hood and behind a safety shield, vigorously stir a solution of 2-iodobenzoic acid (0.75 equivalents) in 0.73 M sulfuric acid.

-

Portion-wise, add potassium bromate (1.0 equivalent) to the solution, maintaining the reaction temperature below 55°C using an ice bath.

-

After the addition is complete, warm the resulting mixture to 65°C and stir for 4 hours.

-

Cool the mixture and collect the precipitated IBX by vacuum filtration.

-

Wash the solid with water and then with acetone.

-

Dry the product under vacuum. Caution: IBX is explosive upon impact or heating above 200°C. Handle with care.

C. Determination of Solubility of 2-Iodobenzoate Derivatives[10]

Objective: To determine the solubility of a 2-iodobenzoate derivative in an organic solvent using the isothermal equilibrium method.

Materials:

-

2-Iodobenzoate compound (acid, salt, or ester)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid 2-iodobenzoate compound to a series of vials, each containing a known volume of the desired organic solvent.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial.

-

Dilution and Quantification: Record the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the 2-iodobenzoate in the diluted solution using a pre-calibrated analytical method.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

IV. Data Summary and Analysis

For effective research and development, it is crucial to have access to comparative quantitative data. The following tables summarize key data for selected substituted iodobenzoate derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Alkenyl Iodobenzoates[6]

| Entry | Copper Salt (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cu(OAc)₂ (5) | Acetonitrile | 25 | 135 | 55 |

| 2 | CuSO₄ (5) | Acetonitrile | 25 | 140 | 48 |

| 3 | CuI (5) | Acetonitrile | Reflux | 32 | 92 |

| 4 | CuBr (5) | Benzene | Reflux | 48 | 75 |

Table 2: Biological Activity of Iodobenzoic Acid Derivatives

| Compound | Target | Activity | Reference |

| 5-Glyoxylamido derivative 9a | MCF-7 cancer cells | Cytotoxic | [5] |

| 5-Glyoxylamido derivative 14d | T98G cancer cells | Cytotoxic | [5] |

| Tetrahydroacridine derivative 3f | Acetylcholinesterase | IC₅₀ = 31.2 nM | [7] |

| Tetrahydroacridine derivative 3f | Butyrylcholinesterase | IC₅₀ = 8.0 nM | [7] |

Table 3: Solubility of 2-Iodobenzoic Acid in Various Solvents[10]

| Solvent System | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Not Specified |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Not Specified |

V. Conclusion and Future Outlook

Substituted iodobenzoate derivatives are a versatile and valuable class of compounds with a wide range of applications in drug discovery, materials science, and synthetic chemistry. Their utility stems from the reactivity of the carbon-iodine bond and the unique properties of the iodine atom itself. This guide has provided a comprehensive overview of the synthesis, applications, and key experimental methodologies for working with these compounds.

The future of research in this area is bright, with ongoing efforts to develop novel synthetic methods, explore new applications in medicine and materials science, and design derivatives with improved properties. For instance, the development of more efficient and environmentally friendly catalytic systems for the synthesis of these compounds is an active area of research. Furthermore, the exploration of new radioisotopes of iodine and the design of novel radiopharmaceuticals based on the iodobenzoate scaffold hold great promise for advancing the field of nuclear medicine. As our understanding of the structure-activity relationships of these compounds continues to grow, we can expect to see the emergence of even more innovative and impactful applications in the years to come.

VI. References

-

Synthesis of new alkenyl iodobenzoate derivatives via Kharasch- Sosnovsky reaction using tert-butyl iodo benzoperoxoate and copper (I) iodide. Indian Academy of Sciences. [Link]

-

Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

-

Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates: synthesis of glyoxylamido-anthranilates, their cytotoxicity and molecul. ProQuest. [Link]

-

Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC. [Link]

-

Novel Tetrahydroacridine Derivatives With Iodobenzoic Acid Moiety as Multifunctional Acetylcholinesterase Inhibitors. PubMed. [Link]

-

Synthesis of iodobenzoyl derivatives of PHB. ResearchGate. [Link]

-

The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. ResearchGate. [Link]

-

(4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium tosylate. Organic Syntheses. [Link]

-

Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. MDPI. [Link]

-

Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed. [Link]

-

Synthesis of ring- and side-chain-substituted m-iodobenzylguanidine analogues. PubMed. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates: synthesis of glyoxylamido-anthranilates, their cytotoxicity and molecular modeling study - ProQuest [proquest.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Fundamental Properties of Halogenated Benzonitriles

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

Halogenated benzonitriles represent a critical scaffold in medicinal chemistry and agrochemical development. The synergy between the electron-withdrawing cyano group (-CN) and the variable electronic/steric nature of the halogen substituent (F, Cl, Br, I) creates a unique platform for tuning molecular properties. This guide analyzes the physicochemical distinctiveness of these compounds, specifically focusing on the "fluorine effect" in nucleophilic aromatic substitution (

Physicochemical Profile

The reactivity and binding affinity of halogenated benzonitriles are governed by the interplay between the cyano group's strong electron-withdrawing nature and the halogen's specific electronic effects.

Electronic Effects & Hammett Constants

The cyano group is a potent electron-withdrawing group (EWG) via both induction (

Key Insight: Fluorine exhibits a massive discrepancy between its inductive and resonance effects. In the meta position, it is strongly electron-withdrawing (

Table 1: Comparative Hammett Substituent Constants (

Data compiled from Hansch et al. and standard physical organic chemistry references. [1]

Halogen Bonding ( -Hole)

In drug design, heavier halogens (Cl, Br, I) on the benzonitrile ring can act as Lewis acids, interacting with Lewis bases (e.g., backbone carbonyls in proteins). This is due to the

-

Strength Order: I > Br > Cl >> F (Fluorine rarely forms halogen bonds due to high electronegativity and lack of a polarizable

-hole). -

Directionality: Highly directional (160°–180° relative to the C-X bond), offering geometric specificity superior to hydrogen bonding.

Synthetic Pathways

The synthesis of halogenated benzonitriles has evolved from harsh industrial conditions to mild, catalytic methods.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing halogenated benzonitriles based on available starting materials and scale.

Figure 1: Strategic routes for benzonitrile synthesis. Pd-catalysis is preferred for late-stage functionalization.

Reactivity Profile: The "Fluorine Effect" in

One of the most exploitable properties of halogenated benzonitriles is the reactivity of fluorobenzonitriles in Nucleophilic Aromatic Substitution (

Mechanism & Causality

Unlike electrophilic substitution, where fluorine is deactivating, in

-

Rate-Determining Step (RDS): Attack of the nucleophile to form the Meisenheimer complex.

-

Causality: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate more effectively than other halogens. The strength of the C-F bond does not impede the reaction because bond breaking occurs in the fast, non-rate-determining second step.

Figure 2:

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of Aryl Bromides

Context: This method replaces the traditional toxic Rosenmund-von Braun reaction (CuCN at >200°C). It uses Zinc Cyanide (

Reagents:

-

Aryl Bromide (1.0 equiv)

- (0.6 equiv)

- (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Polymethylhydrosiloxane (PMHS) or Zn dust (catalytic activator)

-

Solvent: DMAc (Dimethylacetamide) or DMF (wet)

Step-by-Step Workflow:

-

Setup: Charge a dried Schlenk flask with the Aryl Bromide (e.g., 4-bromochlorobenzene),

, -

Inertion: Evacuate and backfill with Nitrogen (

) three times. This is critical as Pd(0) is oxygen-sensitive. -

Solvation: Add anhydrous DMAc via syringe. (Concentration ~0.2 M).[6]

-

Activation: Add catalytic Zn dust (10-20 mol%) to ensure reduction of any oxidized Pd(II) to active Pd(0).

-

Reaction: Heat the mixture to 120°C for 3–12 hours. Monitor by HPLC/TLC.[6]

-

Workup: Cool to room temperature. Dilute with EtOAc. Wash with 2M

(to chelate Zn salts) followed by brine. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography.

Validation Check: The appearance of a strong IR stretch at ~2230

Protocol B: Displacement of Fluorine

Context: Exploiting 4-fluorobenzonitrile as an electrophile to introduce amine motifs (common in kinase inhibitors).

Reagents:

-

4-Fluorobenzonitrile (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMSO or DMF[7]

Step-by-Step Workflow:

-

Mixing: Dissolve 4-fluorobenzonitrile in DMSO (0.5 M).

-

Addition: Add finely ground

and the amine. -

Heating: Heat to 80–100°C . (Note: 4-chlorobenzonitrile would require significantly higher temperatures, often >140°C, illustrating the fluorine effect).

-

Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

-

Isolation: Filter the solid or extract with DCM if oil forms.

Applications in Drug Discovery[3][7][8][9][10][11]

-

Bioisosteres: The nitrile group often serves as a bioisostere for carbonyls, hydroxyls, and carboxylates, improving metabolic stability by blocking oxidative metabolism (e.g., blocking P450 oxidation sites).

-

Kinase Inhibitors: Halogenated benzonitriles (specifically Cl, Br, I derivatives) are used to target the "hinge region" of kinases. The halogen atom forms a halogen bond with the backbone carbonyl oxygen of the protein, a specific interaction that increases potency and selectivity. [2]

References

-

Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev.1991 , 91, 165–195. Link

-

Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". J. Med. Chem.2013 , 56, 1363–1388.[8] Link

-

Cohen, D. T.; Buchwald, S. L.[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Org.[4][5][9][10] Lett.2015 , 17, 202–205.[5] Link

- Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine". Chem. Rev.1951, 49, 273. (Classic review on mechanism).

Sources

- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. global.oup.com [global.oup.com]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate

Topic: Protocol for Suzuki-Miyaura coupling using Methyl 3-bromo-5-cyano-4-iodobenzoate Content Type: Application Note & Protocol

Abstract & Strategic Overview

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate (Substrate 1) . This scaffold presents a unique synthetic challenge: the primary electrophilic site (C4-I) is electronically activated by the para-ester and ortho-cyano groups but is sterically encumbered by the flanking 3-bromo and 5-cyano substituents (a di-ortho-substituted pattern).

While the C–I bond is inherently weaker than the C–Br bond, the steric congestion at C4 can retard oxidative addition, potentially allowing the less hindered C3-Br site to compete or leading to stalled reactivity. This protocol utilizes a sterically demanding, electron-rich phosphine ligand (SPhos) system to overcome the steric barrier at C4 while maintaining high chemoselectivity over the C3-Br site.

Key Chemical Challenges

| Feature | Impact on Reaction | Mitigation Strategy |

| C4-Iodo (Target) | Primary reactive site; highly activated (EWG) but sterically hindered (sandwiched). | Use SPhos or XPhos to facilitate oxidative addition at crowded centers. |

| C3-Bromo | Secondary electrophile; less hindered but stronger bond. | Control temperature (<80°C) and stoichiometry to prevent over-coupling. |

| C5-Cyano & C1-Ester | Strong Electron Withdrawing Groups (EWGs); sensitive to hydrolysis. | Use anhydrous phosphate bases ( |

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the kinetic differentiation between the C–I and C–Br bonds. In standard arenes,

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. The Blue Path represents the desired selective coupling. The Red Path represents the competing side reactions (C3-coupling or protodehalogenation).

Caption: Kinetic bifurcation showing the dominance of C4-I insertion when using specialized ligands (SPhos) that tolerate steric bulk.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (MW: ~365.95 g/mol ) Coupling Partner: Phenylboronic acid (Representative)

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| Substrate 1 | 1.0 | 366 mg | Electrophile |

| Aryl Boronic Acid | 1.1 | ~1.1 mmol | Nucleophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Pre-catalyst |

| SPhos | 0.04 (4 mol%) | 16.4 mg | Ligand (Steric/Electronic balance) |

| K₃PO₄ (tribasic) | 2.0 | 424 mg | Base (Anhydrous preferred) |

| Toluene | - | 4.0 mL | Solvent (Non-polar component) |

| Water | - | 0.4 mL | Co-solvent (activates boronic acid) |

Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen over PPh3 or dppf because its biaryl structure creates a "pocket" that facilitates coupling at hindered centers like the C4 position of this substrate.

Step-by-Step Procedure

-

Pre-Catalyst Activation (Optional but Recommended):

-

In a small vial, dissolve Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) in 1 mL of Toluene. Stir at room temperature for 10 minutes under Nitrogen. The solution should turn from orange to a pale yellow/translucent color, indicating ligation.

-

-

Reaction Setup:

-

To a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate 1 (366 mg, 1.0 mmol), Aryl Boronic Acid (1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

-

Critical: If the boronic acid is prone to protodeboronation, increase loading to 1.3 equiv.

-

-

Solvent Addition & Degassing:

-

Add the remaining Toluene (3 mL) and Water (0.4 mL).

-

Seal the vial with a septum cap.

-

Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes via a needle outlet. Oxygen removal is critical to prevent homocoupling of the boronic acid or oxidation of the sensitive SPhos ligand.

-

-

Reaction Initiation:

-

Inject the pre-formed Catalyst/Ligand solution (from Step 1) into the reaction vial.

-

Place the vial in a pre-heated heating block at 60°C .

-

Note on Temp: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C3-Br bond.

-

-

Monitoring:

-

Monitor by TLC or HPLC at 1 hour and 3 hours.

-

TLC Mobile Phase: 20% EtOAc in Hexanes.

-

Look for the disappearance of the starting iodide (usually lower Rf than product due to the ester/cyano polarity).

-

Endpoint: Reaction is typically complete within 2–4 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate the organic layer. Extract the aqueous layer once more with EtOAc (10 mL).

-

Wash the combined organics with Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes. -

The product (Methyl 4-aryl-3-bromo-5-cyanobenzoate) will typically elute after any remaining protodehalogenated byproducts but before the bis-coupled product (if any).

-

Optimization & Troubleshooting Guide

Experimental Workflow Diagram

Caption: Decision tree for reaction monitoring and real-time optimization.

Troubleshooting Table

| Issue | Diagnostic | Root Cause | Solution |

| No Reaction | SM unchanged by HPLC. | Catalyst poisoning or steric failure. | Switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane. This NHC catalyst is superior for extremely hindered substrates. |

| Low Selectivity | >10% Bis-coupled product detected. | Temperature too high; Ligand not selective. | Lower temp to 40°C. Ensure Boronic Acid is added slowly (syringe pump) to keep concentration low. |

| Hydrolysis | Carboxylic acid formation (loss of Methyl ester). | Base too strong or wet solvents. | Switch from |

| Protodehalogenation | Product has H at C4 instead of Aryl. | "Hydride" source present; Boronic acid decomposition. | Use dry solvents. Increase Boronic Acid equivalents.[1] Avoid alcohol solvents. |

References

-

O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.[2] Convenient Synthesis of Sterically Hindered Aryl Ketones.[2][3][4] Organic Letters, 10(23), 5301–5304. Link

-

Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[5] Organic Chemistry Frontiers. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Altenhoff, G., et al. (2004). Sterically Hindered N-Heterocyclic Carbene Ligands in the Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.[6] Link

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[7][8][9] Standard laboratory safety procedures (PPE, fume hood) must be followed.

Sources

- 1. air.unipr.it [air.unipr.it]

- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]

- 3. Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 7. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

Selective cross-coupling reactions of Methyl 3-bromo-5-cyano-4-iodobenzoate

Application Note: Chemoselective Cross-Coupling Protocols for Methyl 3-bromo-5-cyano-4-iodobenzoate

Executive Summary

Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS 188813-07-2) is a densely functionalized aromatic scaffold utilized in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom intermediates) and kinase inhibitors. Its utility lies in its orthogonal reactivity profile : the presence of four distinct functional groups (iodo, bromo, cyano, and methyl ester) allows for sequential, site-specific derivatization.

This guide details the protocols for chemoselective Suzuki-Miyaura cross-coupling , prioritizing the C4-iodo position under mild conditions, followed by activation of the C3-bromo position. Critical attention is paid to suppressing Nucleophilic Aromatic Substitution (

Chemo-Structural Analysis & Reactivity Profile

The substrate is a highly electron-deficient benzene ring. Understanding the electronic interplay between substituents is prerequisite to successful method development.

-

C4-Iodine: The weakest Carbon-Halogen bond. Highly activated for oxidative addition due to the ortho-cyano and ortho-bromo electron-withdrawing groups (EWGs). Reacts at Room Temperature (RT).

-

C3-Bromine: Significantly stronger bond than C-I. Requires elevated temperatures (>60°C) or specialized ligands for activation.

-

C5-Cyano & C1-Ester: Strong EWGs that stabilize the anionic transition states of potential side reactions (

). They also deactivate the ring towards electrophilic attack but activate it for nucleophilic attack (e.g., by hydroxide or alkoxide bases).

Figure 1: Reactivity Hierarchy & Selectivity Map

Caption: The C4-I position is kinetically favored. The C3-Br position remains inert under mild conditions, allowing for sequential library generation.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position (displacing Iodine) while retaining the C3-Bromine for future steps.

Mechanism: The oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By controlling temperature and ligand sterics, we achieve >95% selectivity.

Materials

-

Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (

) (1.05 equiv) -

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)-

Note:

is preferred over bulky ligands (like Buchwald phosphines) here because it is active enough for Iodine but less likely to activate Bromine at low temps.

-

-

Base:

(2.0 equiv, 2M aqueous solution)-

Crucial: Avoid

or

-

-

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

-

Charging: Add Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv), Arylboronic acid (1.05 equiv), and

(0.03 equiv). -

Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate). Stir for 2 minutes.

-

Base Addition: Add degassed 2M

(aqueous) via syringe. -

Reaction: Stir vigorously at Room Temperature (20–25°C) .

-

Monitoring: Check TLC or LC-MS after 2 hours. The starting material (Iodo) should disappear. If the reaction is sluggish, warm slightly to 40°C, but do not exceed 50°C to preserve the Bromine.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (Methyl 4-aryl-3-bromo-5-cyanobenzoate) is typically a stable solid.

Protocol 2: C3-Sequential Functionalization

Objective: Functionalization of the remaining C3-Bromine bond after the C4 position has been derivatized.

Challenge: The steric bulk of the newly installed C4-aryl group and the ortho-cyano group creates a congested environment ("ortho-effect").

Materials

-

Substrate: Product from Protocol 1 (Methyl 4-aryl-3-bromo-5-cyanobenzoate).

-

Coupling Partner: Boronic acid, Stannane, or Amine.

-

Catalyst:

(2 mol%) + SPhos or XPhos (4-8 mol%).-

Rationale: Biaryl monophosphine ligands (Buchwald ligands) are required to facilitate oxidative addition into the deactivated/sterically hindered Ar-Br bond.

-

-

Base:

(3.0 equiv). -

Solvent: Toluene/Water (10:1) or pure Toluene (for Buchwald-Hartwig).

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the C4-substituted substrate (1.0 equiv), new Boronic Acid (1.5 equiv),

, and XPhos. -

Degassing: Seal and purge with Argon.

-

Solvent/Base: Add degassed Toluene and

(solid or aqueous). -

Reaction: Heat to 90–100°C for 12–18 hours.

-

Note: The elevated temperature is necessary to break the Ar-Br bond.

-

-

Workup: Standard aqueous workup and purification.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Loss of Chemoselectivity | Temperature too high during Step 1. | Strictly maintain T < 40°C. Switch to |

| Hydrolysis of Ester | Base is too strong or reaction too long. | Switch from Carbonate to Phosphate ( |

| Nucleophilic attack by solvent/base on C4-I. | Avoid alcoholic solvents (MeOH/EtOH). Use Dioxane/Toluene. Avoid alkoxide bases. | |

| Homocoupling | Oxygen present in system.[1] | Rigorous degassing (sparging with Ar for 15 mins) is mandatory. |

| Low Yield (Step 2) | Steric hindrance from C4-substituent. | Switch to "Next Gen" ligands: XPhos or RuPhos to overcome steric crowding. |

Experimental Workflow Diagram

Caption: Sequential workflow ensuring retention of the bromo-handle until the second activation step.

References

-

Synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate

-

PubChem.[2] (n.d.). Methyl 3-bromo-5-iodobenzoate Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Note: While the exact CAS 188813-07-2 refers to the specific scaffold, general synthesis is adapted from standard iodination protocols of 3-bromo-5-cyanobenzo

-

-

Chemoselective Coupling Principles

- Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis.

- Prevention of in Pd-Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses competition between Pd-catalysis and nucleophilic substitution in electron-deficient arenes).

Sources

Sonogashira coupling conditions for Methyl 3-bromo-5-cyano-4-iodobenzoate

Application Note: Chemoselective Sonogashira Coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions on Methyl 3-bromo-5-cyano-4-iodobenzoate . This substrate presents a specific "ortho-ortho" steric challenge where the reactive iodide is flanked by a bromine atom and a cyano group. Despite the steric congestion, the highly electron-deficient nature of the arene ring activates the C–I bond for oxidative addition.

The core objective of this protocol is chemoselectivity : exclusively coupling at the C–I bond while leaving the C–Br bond intact for subsequent functionalization.

Substrate Analysis & Mechanistic Strategy

Structural Challenges

The substrate is a tetra-substituted benzene ring. Successful coupling requires navigating three competing factors:

-

Reactivity Hierarchy (Selectivity): The Bond Dissociation Energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than C–Br (approx. 81 kcal/mol). Under mild conditions, Palladium inserts exclusively into the C–I bond.

-

Steric Gatekeeping: The 4-iodo position is "sandwiched" between the 3-bromo and 5-cyano groups. While the cyano group is linear and offers low steric bulk, the ortho-bromine exerts significant steric pressure.

-

Electronic Activation: The para-ester and ortho-cyano groups are strong Electron Withdrawing Groups (EWGs). This reduces electron density on the ring, significantly accelerating the rate of Oxidative Addition (the first step of the catalytic cycle).

Visualizing the Reactivity Landscape

Figure 1: Reactivity map highlighting the competition between electronic activation and steric hindrance.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the standard "Mild" condition, designed for high chemoselectivity. Protocol B is the "Robust" condition, utilizing specialized ligands if Protocol A suffers from low conversion due to steric hindrance.

Protocol A: Mild Chemoselective Coupling (Recommended Start)

Best for: Maximizing selectivity (I vs. Br) using standard reagents.

Reagents & Materials:

-

Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or pure Et₃N if solubility permits.

-

Temperature: Ambient (20–25°C).

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

-

Solvent Degassing: Sparge the THF/Et₃N mixture with Nitrogen for 15 minutes prior to use. Note: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

-

Charging: Add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) to the flask.

-

Solvation: Add the degassed solvent system via syringe. The solution typically turns yellow/orange.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes.

-

Reaction: Stir at room temperature. Monitor via TLC or LC-MS every 30 minutes.

-

Checkpoint: The reaction should complete within 2–4 hours due to the electronic activation of the ring.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[8]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The electron-poor nature of the ring makes the Iodine extremely reactive. Room temperature is sufficient for Pd insertion into C–I but insufficient for C–Br, ensuring >98% regioselectivity.

Protocol B: Sterically Demanding Coupling (Buchwald Conditions)

Best for: Bulky alkynes or if Protocol A stalls.

Reagents & Materials:

-

Catalyst: Pd(dppf)Cl₂ · DCM (3 mol%) or Pd(OAc)₂ + XPhos (1:2 ratio).

-

Co-Catalyst: CuI (2 mol%).

-

Base: Diisopropylamine (DIPA) or Cs₂CO₃ (if solid base preferred).

-

Solvent: Anhydrous DMF or 1,4-Dioxane.

-

Temperature: 40–50°C.

Key Difference: The bidentate ligand (dppf) or the bulky biaryl phosphine (XPhos) creates a larger "bite angle" and electron-rich metal center, facilitating oxidative addition into the hindered ortho-ortho pocket.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, combine Pd source, Ligand, CuI, and Substrate in a reaction vial.

-

Solvent: Add anhydrous, degassed DMF.

-

Base: Add DIPA (2.0 equiv).

-

Alkyne: Add alkyne (1.5 equiv).

-

Heating: Heat to 45°C. Warning: Do not exceed 60°C. Higher temperatures risk activating the Bromine.

-

Monitoring: Monitor LC-MS for the mono-coupled product (Mass = Substrate - I + Alkyne).

Quantitative Comparison of Conditions

| Parameter | Protocol A (Standard) | Protocol B (Hindered) |

| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd(dppf)Cl₂ / CuI |

| Ligand Type | Monodentate (PPh₃) | Bidentate (dppf) |

| Solvent | THF / Et₃N | DMF / DIPA |

| Temp | 25°C | 45°C |

| Est. Time | 2–4 Hours | 4–12 Hours |

| Risk Profile | High Selectivity, Lower Activity | High Activity, Moderate Selectivity Risk |

| Use Case | Linear/Small Alkynes | Bulky/Branched Alkynes |

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

Figure 2: Troubleshooting decision tree for Sonogashira coupling.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Link

- Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of polyhalogenated heterocycles. Tetrahedron Letters, 53(42), 5661-5664.

-

Gelest, Inc. Application Note: Palladium Catalysts for Cross-Coupling.[5] Link (General reference for Pd source selection).

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. The specific reactivity of "Methyl 3-bromo-5-cyano-4-iodobenzoate" may vary based on the specific alkyne partner.

Sources

- 1. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]

Application Note: Palladium-Catalyzed Cyanation Strategies for Methyl 3-bromo-5-cyano-4-iodobenzoate Precursors

Executive Summary

The synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS: 1805184-03-5) represents a significant challenge in chemoselective functionalization. This scaffold is a critical intermediate for diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine analogues.

The core synthetic difficulty lies in the chemoselectivity required to install a nitrile group at the C5 position while retaining a bromine at C3 and an iodine at C4. Since Palladium (Pd) undergoes oxidative addition to C–I bonds significantly faster than C–Br bonds, direct cyanation of a 3,5-dibromo-4-iodo precursor will invariably result in the loss of the C4–iodine (yielding the 4-cyano product), which is structurally incorrect.

This Application Note details the Retrosynthetic Logic and Protocol for the correct order of operations: Mono-cyanation of the 3,5-dibromo-4-amino precursor , followed by a Sandmeyer transformation to install the iodine. This guide focuses on the critical Pd-catalyzed cyanation step, ensuring mono-selectivity and preventing bis-cyanation.

Strategic Analysis & Retrosynthesis

To successfully synthesize the target, one must respect the hierarchy of Pd-catalyzed oxidative addition rates: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl .

The "Trap" of Direct Cyanation

Attempting to cyanate Methyl 3,5-dibromo-4-iodobenzoate directly will fail to produce the target:

-

Reaction: Substrate + Zn(CN)₂ + Pd(0)[1]

-

Outcome: Rapid insertion into C4–I.

-

Product: Methyl 3,5-dibromo-4-cyanobenzoate (Incorrect Regioisomer).

The Correct Pathway: Late-Stage Iodination

The iodine must be introduced after the cyanation event. Therefore, the immediate precursor for the cyanation step is Methyl 4-amino-3,5-dibromobenzoate .

-

Step 1: Pd-Catalyzed Mono-cyanation of the dibromo-aniline.

-

Step 2: Sandmeyer Reaction (Diazotization + KI) to convert C4–NH₂ to C4–I.

Mechanistic Pathway Diagram

Figure 1: Strategic workflow avoiding the chemoselectivity conflict of Ar-I vs Ar-Br.

Detailed Protocol: Mono-Cyanation of Methyl 4-amino-3,5-dibromobenzoate

This protocol utilizes Zinc Cyanide (Zn(CN)₂) as the cyanide source.[1][2][3] Unlike alkali metal cyanides (NaCN/KCN), Zn(CN)₂ is less hygroscopic and releases cyanide ions slowly via transmetallation, which is crucial for controlling mono-selectivity.

Reagents & Equipment Table

| Component | Specification | Stoichiometry | Role |

| Substrate | Methyl 4-amino-3,5-dibromobenzoate | 1.0 equiv | Precursor |

| Pd Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 2.5 mol% | Catalyst Precursor |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 5.0 mol% | Bidentate Ligand (Stabilizes Pd) |

| Cyanide Source | Zn(CN)₂ | 0.55 - 0.60 equiv | Nucleophile (0.5 equiv = theoretical mono) |

| Additive | Zinc Dust (activated) | 10 mol% | Reduces Pd(II) to Pd(0); Scavenges O₂ |

| Solvent | DMF (Anhydrous, degassed) | 0.2 M conc.[3] | Polar Aprotic Solvent |

| Temperature | 90 °C - 100 °C | N/A | Reaction Temperature |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

-

In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%) and dppf (5.0 mol%).

-

Add a small portion of anhydrous DMF.

-

Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to orange/red, indicating ligation.

Step 2: Reaction Assembly

-

To the reaction vessel, add the substrate Methyl 4-amino-3,5-dibromobenzoate (1.0 equiv).

-

Add Zinc Cyanide (0.60 equiv). Note: Do not exceed 0.60 equiv to minimize bis-cyanation.

-

Add Zinc Dust (10 mol%).

-

Add the remaining anhydrous DMF to reach a concentration of 0.2 M.

-

Seal the vessel with a crimp cap (PTFE septum). Sparge with Argon for 10 minutes.

Step 3: Heating & Monitoring

-

Place the vessel in a pre-heated block at 95 °C .

-

Monitoring: Check by HPLC or LC-MS at 2-hour intervals.

-

Target: Methyl 4-amino-3-bromo-5-cyanobenzoate (M+).

-

Starting Material: Methyl 4-amino-3,5-dibromobenzoate (M-CN+Br).

-

Over-reaction: Methyl 4-amino-3,5-dicyanobenzoate (M+2CN-2Br).

-

-

Stop the reaction when the ratio of Product : Starting Material is optimal (typically ~85% conversion). Pushing to 100% conversion often spikes the bis-cyano impurity.

Step 4: Workup (Cyanide Destruction)

Safety Critical: This step destroys residual cyanide and precipitates zinc salts.

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Add 20% aqueous Ammonia or Ethylenediamine (10% aq) . Stir vigorously for 30 minutes. The amine complexes the zinc and copper (if used), breaking emulsions.

-

Filter the mixture through a pad of Celite to remove zinc solids.

-

Wash the organic layer with water (3x) and brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

-

The bis-cyano impurity is more polar than the mono-cyano product; the starting material is less polar.

-

Order of elution: Dibromo (SM) -> Bromo-Cyano (Product) -> Dicyano (Impurity).

-

Troubleshooting & Optimization

Controlling the Mono/Bis Ratio

The statistical distribution of mono- vs bis-substitution on a symmetric dibromide suggests a maximum theoretical yield of ~50-60% for the mono-product if the reaction rates are identical. However, electronic effects help here:

-

Deactivation: Once the first nitrile (strong Electron Withdrawing Group) is installed, the ring becomes more electron-deficient. Oxidative addition of Pd(0) into the second C–Br bond is slower than the first, provided the catalyst system is not too active.

-

Ligand Choice: Use dppf or Xantphos . These bulky bidentate ligands favor the first oxidative addition but make the second insertion (into the more crowded, electron-poor ring) sterically and electronically more difficult compared to smaller phosphines like PPh₃.

"Stalled" Reaction

If the reaction stalls at 50% conversion:

-

Cause: Catalyst poisoning by cyanide anions (formation of [Pd(CN)₄]²⁻ species which are inactive).[4]

-

Solution:

-

Increase temperature to 110 °C.

-

Add PMHS (Polymethylhydrosiloxane) (0.1 equiv) or a drop of TMSCl . These Lewis acidic additives help activate the Zn(CN)₂ and prevent Pd-poisoning.

-

Downstream Processing: Installing the Iodine

(Brief Overview for Completeness)

Once Methyl 4-amino-3-bromo-5-cyanobenzoate is isolated:

-

Diazotization: Dissolve in H₂SO₄/AcOH or TFA. Treat with NaNO₂ at 0 °C to form the diazonium salt.

-

Iodination: Add aqueous KI (Potassium Iodide) slowly.

-

Result: The diazonium group (N₂⁺) is displaced by Iodine.

-

Final Structure: Methyl 3-bromo-5-cyano-4-iodobenzoate .

Safety Protocols

Cyanide Hazard

-

Zn(CN)₂ is a solid source of cyanide. While less dangerous than NaCN, it is fatal if ingested or if it contacts strong acid (releasing HCN gas).

-

Engineering Controls: All weighing and handling must occur in a functioning fume hood.

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

-

Waste: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate before disposal.

References

-

Classic Pd/Zn(CN)₂ Methodology: Tschaen, D. M., et al. "An efficient palladium-catalyzed cyanation of aryl halides." Journal of Organic Chemistry, 1995, 60(13), 4324-4330.

-

Mechanistic Insights & Catalyst Poisoning: Marcantonio, K. M., et al. "Palladium-catalyzed cyanation of aryl bromides: Additive effects on the rate-limiting step." Organic Letters, 2004, 6(21), 3723-3725.

-